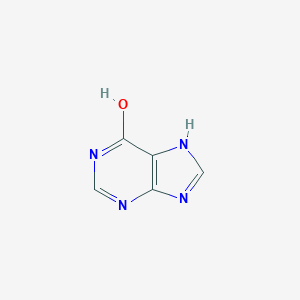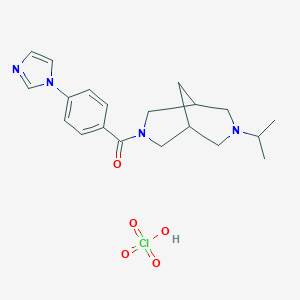
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate, also known as DIAB, is a chemical compound that has been widely used for scientific research purposes. This compound has shown potential in various applications, including as a catalyst, a ligand, and a reagent. The purpose of
作用機序
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate is not fully understood. However, it is believed that 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate acts as a base catalyst in various reactions, including the synthesis of cyclic carbonates and lactones. 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has also been shown to form stable complexes with metals, which can then be used as catalysts in various reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. However, it has been reported that 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate is not toxic to cells and does not cause any adverse effects on cell viability.
実験室実験の利点と制限
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be an effective catalyst and ligand in various reactions. However, 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has some limitations, including its limited solubility in organic solvents and its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. One potential direction is to explore its use as a catalyst in the synthesis of other organic compounds. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to understand the mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate and its potential biochemical and physiological effects.
合成法
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrazine with ethylene diamine to form the intermediate compound 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO is then reacted with 4-(1H-imidazol-1-yl)benzoyl chloride to form 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. The final product is obtained by purification through recrystallization.
科学的研究の応用
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has been widely used in scientific research as a catalyst and a ligand. It has been used in the synthesis of various organic compounds, including cyclic carbonates, lactones, and esters. 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has also been used as a ligand in the synthesis of metal complexes, such as copper and palladium complexes.
特性
CAS番号 |
155029-33-7 |
|---|---|
製品名 |
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate |
分子式 |
C20H27ClN4O5 |
分子量 |
438.9 g/mol |
IUPAC名 |
(4-imidazol-1-ylphenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;(H,2,3,4,5) |
InChIキー |
QCWQRWSUDHQWEI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O |
正規SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O |
同義語 |
3-(4-(1H-imidazol-1-yl)benzoyl)-7-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydroperchlorate GLG-V 13 GLG-V-13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
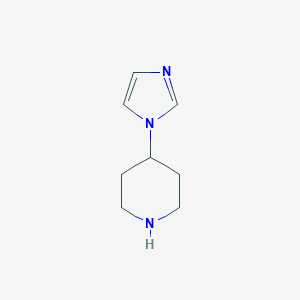
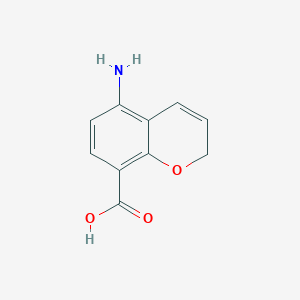
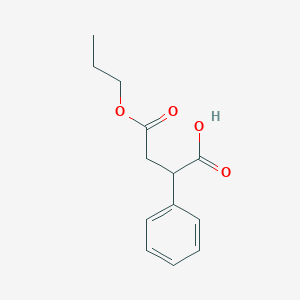
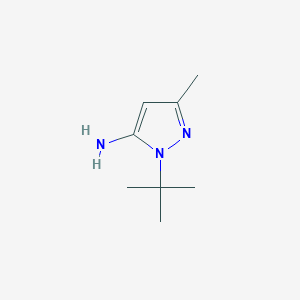
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
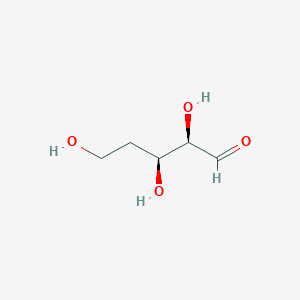
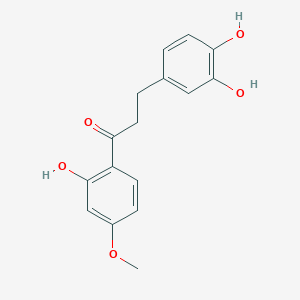
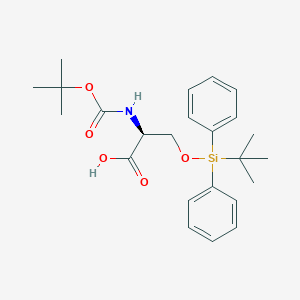
![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

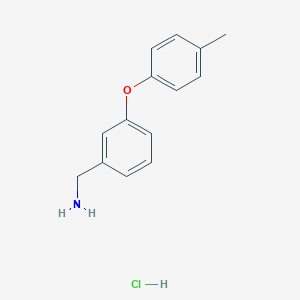
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
